LogP Shift vs. Parent Urolithin B
The target compound exhibits a predicted octanol-water partition coefficient (LogP) of 3.5, representing a shift of +0.85 log units compared to the parent urolithin B (LogP 2.65, ALOGPS). This increase in lipophilicity is consistent with the esterification of the phenolic -OH with the Boc-glycine moiety and has implications for membrane permeability and formulation strategy [1][2].
| Evidence Dimension | Predicted octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 3.5 (Predicted; Molaid computational properties) |
| Comparator Or Baseline | Urolithin B: LogP = 2.65 (ALOGPS); LogP = 2.62 (ChemAxon) |
| Quantified Difference | ΔLogP = +0.85 to +0.88 (target minus urolithin B) |
| Conditions | In silico predicted values from different computational engines (Molaid vs. ALOGPS/ChemAxon) |
Why This Matters
A LogP difference of nearly one unit directly impacts aqueous solubility, passive membrane diffusion, and formulation vehicle selection, making the compound unsuitable for direct substitution with urolithin B in assays where consistent permeability is required.
- [1] Molaid. 6-oxo-6H-benzo[c]chromen-3-yl 2-{[(tertbutoxy)carbonyl]amino}acetate. Calculated properties: LogP = 3.5. View Source
- [2] FooDB. Showing Compound Urolithin B (FDB030000). logP: 2.65 (ALOGPS); logP: 2.62 (ChemAxon). View Source
